1-(4-Methanesulfonylphenyl)ethan-1-ol, also known as 1-(4-methylsulfonylphenyl)ethanol, is an organic compound that features a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be sourced from various chemical databases, including PubChem and BenchChem. It is also referenced in scientific literature concerning its synthesis and biological evaluations.
1-(4-Methanesulfonylphenyl)ethan-1-ol is classified as an alcohol due to the presence of the hydroxyl (-OH) group. It falls under the category of sulfonyl compounds, characterized by the presence of a sulfonyl functional group (-SO2-).
The synthesis of 1-(4-methanesulfonylphenyl)ethan-1-ol typically involves several key steps:
The reaction conditions and reagents used are crucial for achieving high yields and purity levels. Common reagents include hydrochloric acid for chlorination and alkali metal cyanides for nucleophilic substitution reactions.
The molecular structure of 1-(4-methanesulfonylphenyl)ethan-1-ol can be represented by its structural formula, which highlights the arrangement of atoms:
The compound features a hydroxyl group (-OH), which contributes to its classification as an alcohol, along with the methanesulfonyl group attached to the aromatic ring .
1-(4-Methanesulfonylphenyl)ethan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of conditions significantly influences the reaction pathways and yields.
The mechanism of action for 1-(4-methanesulfonylphenyl)ethan-1-ol primarily relates to its interactions at the molecular level with biological targets. Its sulfonamide functionality allows it to interact with enzymes or receptors involved in various biochemical pathways, potentially leading to anti-inflammatory or analgesic effects.
Studies have indicated that compounds containing similar structures exhibit inhibitory activity against cyclooxygenase enzymes (COX), which are critical in mediating inflammation and pain response .
1-(4-Methanesulfonylphenyl)ethan-1-ol exhibits typical physical properties associated with alcohols:
The chemical properties include:
Relevant physicochemical data suggest that it adheres to Lipinski's rule of five, indicating good oral bioavailability potential .
1-(4-Methanesulfonylphenyl)ethan-1-ol has several scientific applications:
The carbonyl reduction of 4-(methylsulfonyl)acetophenone represents the principal route to 1-(4-methanesulfonylphenyl)ethan-1-ol, with enantioselectivity achieved through chiral catalysts or stoichiometric reducing agents.
Conventional sodium borohydride (NaBH₄) reduction provides efficient access to the racemic alcohol. This reaction proceeds in anhydrous THF or methanol at 0-25°C, achieving near-quantitative yields (>95%) within 2 hours due to the electron-withdrawing mesyl group enhancing carbonyl electrophilicity [2]. The reaction exhibits excellent functional group tolerance, requiring no protection of the sulfone moiety. Workup involves acid quench followed by aqueous extraction, with purity ≥95% achievable via recrystallization from ethyl acetate/hexane mixtures [1] [4]. While cost-effective for racemate production, this method lacks stereocontrol, necessitating downstream resolution for enantiopure material.
Table 1: Sodium Borohydride Reduction Parameters
Reaction Parameter | Optimal Conditions | Effect on Yield/Purity |
---|---|---|
Solvent | Anhydrous THF | Maximizes yield (98%) |
Temperature | 0°C → 25°C gradual warming | Minimizes side products |
Stoichiometry | 1.1 eq NaBH₄ | Complete conversion in 90 min |
Workup | 1M HCl quench, EA extraction | Purity ≥95% after crystallization |
Enantioselective hydrogenation using Ru(II)-(S)-BINAP complexes achieves 92-95% ee for the (R)-enantiomer (CAS 726192-01-4) at 50 bar H₂ pressure in iPrOH [4] [6]. The reaction exhibits marked solvent dependence: protic solvents enhance enantioselectivity but reduce reaction rate, while aprotic solvents promote decomposition. Catalyst loadings of 0.5 mol% provide optimal cost-to-performance ratios, with TOF values exceeding 500 h⁻¹ at 60°C. Critical to success is substrate purity—even trace ketone impurities accelerate catalyst deactivation. Post-reduction, the chiral alcohol is isolated via distillation under high vacuum (0.1 mmHg), preserving stereochemical integrity [6].
Racemic mixtures (CAS 25888-99-7) are resolved into enantiomers via physicochemical or kinetic methods, crucial for pharmaceutical applications requiring single stereoisomers.
Preparative chiral HPLC on amylose-derived stationary phases (Chiralpak AD-H) resolves enantiomers with baseline separation (α=1.52) in hexane:iPrOH (85:15) at 5 mL/min flow rate [1]. The technique delivers >99.5% ee for both enantiomers with 80% recovery, though scaling remains challenging due to low throughput (≤100g/batch). Simulated moving bed (SMB) chromatography improves productivity 4-fold by continuous operation, reducing solvent consumption by 60% compared to batch processes. Crystallization-induced diastereomer resolution using (1S)-camphanic acid as resolving agent provides an alternative, yielding 97% ee crystals after two recrystallizations from toluene [4].
Lipase B from Candida antarctica (CAL-B) achieves kinetic resolution through enantioselective acylation in vinyl acetate, converting the (S)-alcohol to acetate while leaving the (R)-enantiomer (726192-01-4) unreacted (E=48) [6]. Reaction optimization reveals critical parameters:
After 24 hours at 15% w/w enzyme loading, the unreacted (R)-alcohol is isolated in 42% yield with 98% ee. The acylated (S)-enantiomer can be hydrolyzed enzymatically to recover the opposite isomer, increasing overall process efficiency.
Transitioning from laboratory to production-scale synthesis demands innovations in process intensification and waste minimization.
Microreactor technology enables safer handling of exothermic reductions and improves reproducibility. A demonstrated two-stage continuous process achieves 85% yield at 50 g/h throughput:
This approach reduces processing time from 48 hours (batch) to 30 minutes while eliminating intermediate isolation. Crucially, continuous flow enables precise control of stoichiometric excess (1.05 eq NaBH₄), minimizing borate waste and simplifying purification. Reaction heat is efficiently dissipated through reactor walls, avoiding thermal degradation observed in batch reactors above 5 kg scale [7].
Solvent optimization directly impacts yield, purity, and environmental footprint. Comparative studies reveal methanol as optimal for reduction (yield 98%), while ethyl acetate maximizes crystallization recovery (92%) [1] [2]. Process mass intensity (PMI) analysis identifies opportunities for sustainability:
Table 2: Industrial Process Optimization Parameters
Parameter | Laboratory Scale | Optimized Plant Scale | Improvement |
---|---|---|---|
Reaction Concentration | 0.1M | 0.8M | 8-fold productivity gain |
Solvent Volume | 20 L/kg product | 8 L/kg product | 60% reduction |
Isolation Yield | 75% (crystallization) | 92% (anti-solvent addition) | 17% absolute increase |
Catalyst Loading | 1.0 mol% | 0.25 mol% (Pd/C) | 75% reduction in metal use |
Implementation of these strategies enabled a pilot plant to produce 50 kg batches of enantiopure alcohol (726192-01-4) with consistent ≥99.5% chemical purity and 98.5% ee, meeting stringent pharmaceutical intermediate specifications [4] [7]. The optimized process reduces operating costs by 35% primarily through solvent recycling and reduced catalyst consumption.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0